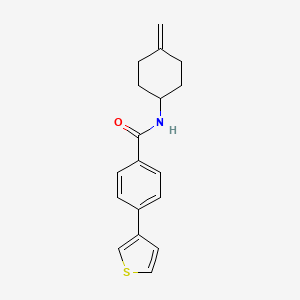
4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is responsible for activating the ubiquitin-like protein NEDD8, which is involved in regulating the activity of numerous proteins in cells. MLN4924 has been shown to have potential as an anticancer agent and is currently being studied in clinical trials.
Scientific Research Applications
Synthesis and Biological Activity
Research has shown the synthesis of compounds related to 4-(1,3-dioxoisoindolin-2-yl) derivatives, demonstrating their potential in creating new molecules with antibacterial and antifungal properties. Patel and Dhameliya (2010) synthesized a series of compounds exhibiting promising antibacterial activities, indicating the chemical's utility in developing antimicrobial agents (Patel & Dhameliya, 2010).
Corrosion Inhibition
Aouine et al. (2011) explored the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione derivatives, including structures similar to the chemical of interest, for their application as corrosion inhibitors for mild steel in acidic media. This study showcases the compound's potential in materials science, particularly in protecting metals against corrosion (Aouine et al., 2011).
Antibacterial Studies
Adam et al. (2016) derived compounds from 4-(1,3-dioxoisoindolin-2-yl) structures, showing antibacterial activity towards gram-positive and gram-negative bacteria. This underscores the compound's relevance in medical research for developing new antibiotics (Adam et al., 2016).
Anti-fibrosis Drug Potential
Kim et al. (2008) investigated a novel ALK5 inhibitor, closely related to the 4-(1,3-dioxoisoindolin-2-yl) structure, demonstrating its potential as an oral anti-fibrotic drug. This study indicates the compound's applicability in treating fibrosis, showcasing its therapeutic potential (Kim et al., 2008).
Material Science and Polymer Research
Research into optically active polyamides containing 1,3-dioxoisoindolin-2-yl units, as conducted by Faghihi et al. (2010), highlights the compound's role in developing new materials with specific optical properties. These materials could find applications in various fields, including electronics and photonics (Faghihi et al., 2010).
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c1-13-6-11-18(22-12-13)23-19(25)14-7-9-15(10-8-14)24-20(26)16-4-2-3-5-17(16)21(24)27/h2-12H,1H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSCQYFMBWXET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)


![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)
![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)
